molecular formula C25H18F3N5O2 B2718575 5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031650-57-3

5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2718575
CAS RN: 1031650-57-3
M. Wt: 477.447
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H18F3N5O2 and its molecular weight is 477.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatization

Research on similar triazoloquinazoline derivatives involves the development of synthetic methods for novel heterocyclic compounds, which are significant in medicinal chemistry due to their potential biological activities. For example, methods for synthesizing dihydro-[1,2,4]triazolo[1,5-a]quinazoline derivatives involve reactions of anthranilamide with isocyanates, leading to compounds with various substitutions. These synthetic approaches provide a foundation for producing a wide range of triazoloquinazoline derivatives with potential for further modification and study in various scientific applications (Chern et al., 1988).

Biological Activity Prediction

The use of computer modeling to predict the biological activity spectrum of triazoloquinazoline derivatives indicates the potential for discovering novel therapeutics. For instance, a study conducted modeling on a virtual library of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides to identify compounds with potential antineurotic activity, which could be relevant for treating male reproductive and erectile dysfunction. This approach highlights the potential for using similar compounds in targeted drug discovery and the development of new treatments for various conditions (Danylchenko et al., 2016).

Antimicrobial Activity

Compounds within the triazoloquinazoline family have been evaluated for their antimicrobial properties. Novel triazole-4-carboxamides, including triazolo[1,5-a]quinazoline derivatives, have shown activity against a range of pathogens, suggesting potential applications in developing new antimicrobial agents. These studies demonstrate the importance of structural modifications in enhancing biological activity and provide insight into the potential use of similar compounds in addressing antimicrobial resistance (Pokhodylo et al., 2021).

Photophysical Properties

Research on the photophysical properties of triazoloquinazoline derivatives, such as their fluorescent characteristics, suggests applications in materials science, including the development of new fluorescent probes and materials for optical devices. The study of substituted triazoloquinazolines and their fluorescence quantum yields highlights the potential for these compounds in various scientific and technological applications (Kopotilova et al., 2023).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid with N-phenethylamine and subsequent oxidation to form the desired compound.", "Starting Materials": [ "3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid", "N-phenethylamine", "Oxidizing agent" ], "Reaction": [ "Step 1: 3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid is reacted with N-phenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then oxidized using an oxidizing agent such as manganese dioxide (MnO2) or sodium hypochlorite (NaClO) to form the desired compound, 5-oxo-N-phenethyl-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 3: The product is then purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1031650-57-3

Molecular Formula

C25H18F3N5O2

Molecular Weight

477.447

IUPAC Name

5-oxo-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H18F3N5O2/c26-25(27,28)18-8-4-7-16(13-18)21-22-30-24(35)19-10-9-17(14-20(19)33(22)32-31-21)23(34)29-12-11-15-5-2-1-3-6-15/h1-10,13-14,32H,11-12H2,(H,29,34)

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)C(F)(F)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.